![molecular formula C9H11BrMg B067868 2,4,5-Trimethylphenylmagnesium bromide CAS No. 160727-03-7](/img/structure/B67868.png)
2,4,5-Trimethylphenylmagnesium bromide
Overview
Description
2,4,5-Trimethylphenylmagnesium bromide is a heterocyclic organic compound with the molecular formula C9H11BrMg and a molecular weight of 223.39 . Its IUPAC name is magnesium;1,2,4-trimethylbenzene-5-ide;bromide .
Synthesis Analysis
While specific synthesis methods for 2,4,5-Trimethylphenylmagnesium bromide were not found, a related compound, 2,4,5-trisubstituted imidazole, has been synthesized using biodegradable lactic acid at 160°C . This method is environmentally benign and works for aromatic aldehyde containing electron-donating and electron-withdrawing groups .Molecular Structure Analysis
The molecular structure of 2,4,5-Trimethylphenylmagnesium bromide can be represented by the canonical SMILES string: CC1=C(C=C([C-]=C1)C)C.[Mg+2].[Br-] . The InChI Key is DAYXBCKIYPLIGL-UHFFFAOYSA-M .Scientific Research Applications
Environmental Science
Lastly, 2,4,5-Trimethylphenylmagnesium bromide can play a role in environmental science research. It may be used in the synthesis of chemical compounds that can remove pollutants from the environment or serve as safer alternatives to more harmful substances.
Each of these applications leverages the unique reactivity of 2,4,5-Trimethylphenylmagnesium bromide to create new compounds and materials that can have a significant impact across various fields of science and industry. The compound’s versatility and reactivity make it a staple in many research and development laboratories. It’s important to note that due to its reactivity, it must be handled with care, typically under an inert atmosphere to prevent unwanted side reactions with moisture or air .
Safety and Hazards
While specific safety data for 2,4,5-Trimethylphenylmagnesium bromide was not found, it’s important to note that Grignard reagents in general are known to be hazardous. They are flammable, can cause severe skin burns and eye damage, and may cause respiratory irritation . They are also suspected of causing cancer .
properties
IUPAC Name |
magnesium;1,2,4-trimethylbenzene-5-ide;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.BrH.Mg/c1-7-4-5-8(2)9(3)6-7;;/h5-6H,1-3H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYXBCKIYPLIGL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C([C-]=C1)C)C.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trimethylphenylmagnesium bromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.